![molecular formula C20H26N4O3S B2369396 N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105248-12-1](/img/structure/B2369396.png)
N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Description
N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
- Thiazoles exhibit antitumor and cytotoxic properties. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects on prostate cancer cell lines .
- Thiazoles have been explored as antimicrobial agents. Sulfathiazole, an antimicrobial drug, contains a thiazole ring and has been used to combat bacterial infections .
- Abafungin, an antifungal drug, contains a thiazole ring. Understanding its mechanism of action and potential applications in treating fungal infections is crucial .
- Thiazole derivatives serve as chemical reaction accelerators. Their unique reactivity can enhance various synthetic processes in organic chemistry .
Antitumor and Cytotoxic Activity
Antimicrobial Activity
Antifungal Properties
Chemical Reaction Accelerators
properties
IUPAC Name |
N-[6-[4-(cycloheptylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c25-18(21-15-7-3-1-2-4-8-15)10-6-14-28-19-12-11-17(23-24-19)22-20(26)16-9-5-13-27-16/h5,9,11-13,15H,1-4,6-8,10,14H2,(H,21,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNIUKVQLAILNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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